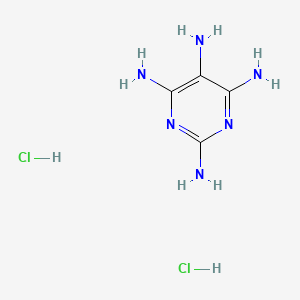

![molecular formula C10H9F3 B1313986 3-[(2-Trifluoromethyl)phenyl]-1-propene CAS No. 62826-30-6](/img/structure/B1313986.png)

3-[(2-Trifluoromethyl)phenyl]-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

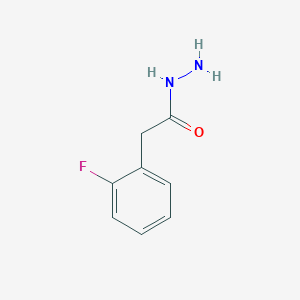

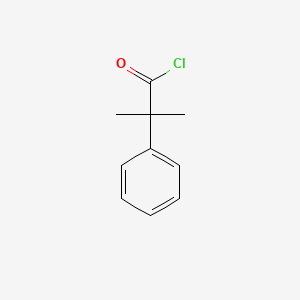

“3-[(2-Trifluoromethyl)phenyl]-1-propene” is an organic compound that contains a propene group attached to a phenyl group, which is further substituted with a trifluoromethyl group . The trifluoromethyl group is a common substituent in organic chemistry due to its ability to influence the chemical behavior of the molecule .

Synthesis Analysis

The synthesis of “3-[(2-Trifluoromethyl)phenyl]-1-propene” and similar compounds often involves the use of trifluoromethylphenyl groups as key structural ingredients . These groups can be introduced into the molecule through various synthetic methods, including direct fluorination and building-block methods .

Molecular Structure Analysis

The molecular structure of “3-[(2-Trifluoromethyl)phenyl]-1-propene” includes a propene group attached to a phenyl ring, which is further substituted with a trifluoromethyl group . The presence of the trifluoromethyl group can significantly influence the molecule’s physical and chemical properties .

科学的研究の応用

Application in Organic Light-Emitting Diodes

- Summary of Application : Diaryl-substituted anthracene derivatives containing 3- (trifluoromethyl)phenyl groups were synthesized and characterized for use in OLEDs . These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .

- Methods of Application : The electroluminescent (EL) emission maximum of the three N, N -diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3) .

- Results or Outcomes : Among the tested devices, the one based on compound 1 displayed the highest device performances in terms of brightness (Lmax = 2153.5 cd·m −2), current efficiency (2.1 cd·A −1), and external quantum efficiency (0.8%), compared to the 2 - and 3 -based devices .

Application in the Synthesis of Cinacalcet HCl

- Summary of Application : An improved method for the synthesis of 3- (3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl, is described .

- Methods of Application : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3- (trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd (OAc) 2 in the presence of nBu 4 NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .

- Results or Outcomes : The obtained mixture of 1- (3,3-diethoxypropyl)-3- (trifluoromethyl)benzene, impure for ethyl 3- (3-trifluoromethylphenyl) propanoate, was finally treated, under mild conditions, with potassium diisobutyl- tert -butoxyaluminum hydride (PDBBA) to obtain after hydrolysis 3- (3-trifluoromethylphenyl)propanal, in an excellent overall yield and very high purity .

Application in H-bond Catalysts

- Summary of Application : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

Application in Suzuki-Coupling Reactions

- Summary of Application : 2-(Trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

Application in the Production of Polyimides

- Summary of Application : Sulfur-rich polyimides containing bis(3-(trifluoromethyl)phenyl) groups are synthesized .

- Results or Outcomes : All of the polyimides showed excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa .

Application in Promoting Organic Transformations

- Summary of Application : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

Application in Suzuki-Coupling Reactions

- Summary of Application : 2-(Trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

Application in the Production of Polyimides

将来の方向性

特性

IUPAC Name |

1-prop-2-enyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3/c1-2-5-8-6-3-4-7-9(8)10(11,12)13/h2-4,6-7H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIGNZQCLVRNQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496817 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Trifluoromethyl)phenyl]-1-propene | |

CAS RN |

62826-30-6 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

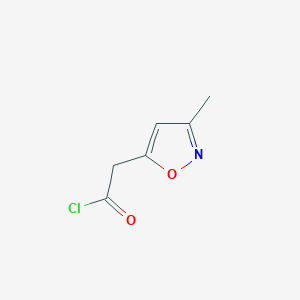

![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)

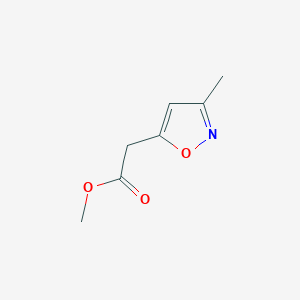

![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)